Rhazinine
Description
Historical Context of Rhazinine Discovery and Initial Characterization
The discovery and initial characterization of this compound are linked to comprehensive studies on the alkaloids of Rhazya stricta. Research groups, notably the laboratory of Professor Asima Chatterjee in India, played a significant role in the isolation and structural elucidation of various alkaloids from this plant during the early 1960s. nih.govuni.lu this compound was among the indolic bases isolated from Rhazya stricta. wikidata.org
The characterization of this compound involved a combination of classical degradative methods and the application of modern physical tools available at the time, such as ultraviolet, infrared, and NMR spectroscopy. wikipedia.org These techniques were crucial in determining the molecular formula and piecing together the structural framework of the alkaloid. Early studies confirmed this compound's molecular formula and provided initial insights into its structural pattern. wikidata.org
Classification and Structural Features of this compound within Natural Product Chemistry
This compound is classified as an indole (B1671886) alkaloid. springermedizin.de Indole alkaloids are a large class of naturally occurring compounds characterized by a core indole structure, often fused with terpene-derived units. Within the diverse structural types of indole alkaloids, this compound has been described as belonging to the tetrahydro-β-carboline type nih.gov or representing a novel pattern of indole alkaloid featuring a linearly fused indolo-lupine system. wikipedia.org
The molecular formula of this compound is C₁₉H₂₄N₂O. springermedizin.de It is also known by the synonym antirhine. wikidata.orgspringermedizin.dewikidata.orgplantaedb.comnih.govmdpi.com Academic investigations have determined key physical properties of this compound, such as its melting point and specific rotation, which are important for its identification and characterization. wikidata.org
The structural elucidation established this compound's specific arrangement of atoms, highlighting the fused ring system characteristic of its classification. wikipedia.org The study of its structure contributes to the understanding of the biosynthetic pathways in Rhazya stricta and the structural diversity found within indole alkaloids.
Here is a table summarizing some key chemical properties of this compound:
| Property | Value | Source |
| Molecular Formula | C₁₉H₂₄N₂O | PubChem springermedizin.de |
| Molecular Weight | 296.4 g/mol | PubChem springermedizin.de |
| Melting Point | 118°C | Literature wikidata.org |
| Specific Rotation | +4° (chloroform), +1.3° (methanol) | Literature wikidata.org |
| PubChem CID | 614078 | PubChem springermedizin.de |
Academic research on this compound continues to be relevant for its role as a constituent of Rhazya stricta and its structural relationship to other indole alkaloids found in this and other plant species. wikidata.orgwikidata.orgplantaedb.comresearchgate.net
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-(1,2,3,4,6,7,12,12b-octahydroindolo[2,3-a]quinolizin-2-yl)but-3-en-1-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O/c1-2-13(12-22)14-7-9-21-10-8-16-15-5-3-4-6-17(15)20-19(16)18(21)11-14/h2-6,13-14,18,20,22H,1,7-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYMNVEAAYOFGCI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(CO)C1CCN2CCC3=C(C2C1)NC4=CC=CC=C34 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Natural Occurrence and Botanical Context of Rhazinine
Traditional Solvent Extraction Techniques
Traditional methods for extracting bioactive compounds from plant materials typically involve the use of solvents to dissolve and separate the desired constituents. These techniques are often straightforward and have been employed for centuries. researchgate.netjaims.inrjptonline.orgijbsac.org
Common traditional solvent extraction methods include maceration, infusion, percolation, decoction, and Soxhlet extraction. researchgate.netjaims.inrjptonline.orgijbsac.orgnih.govphytojournal.com
Maceration: This technique involves soaking the coarsely powdered plant material in a stoppered container with a solvent at room temperature for a specified period, often with frequent agitation. researchgate.netijbsac.orgnih.govphytojournal.com The solvent penetrates the plant material, softening and breaking down cell walls to release soluble compounds. phytojournal.com
Infusion: Similar to maceration, infusion involves soaking plant material in a solvent, which can be hot or cold. researchgate.netdergipark.org.tr The maceration period for infusion is typically shorter than that for standard maceration. researchgate.net
Percolation: In percolation, the solvent (menstruum) flows slowly through a column of the plant material, continuously displacing the extract. ijbsac.org The process continues until the solvent dripping from the column is free of the desired compound. ijbsac.org
Decoction: This method involves boiling the crude plant material in a specified volume of water for a defined time. researchgate.netjaims.in It is generally suitable for extracting water-soluble and heat-stable compounds, particularly from hard plant materials like roots and barks. researchgate.netjaims.in
Soxhlet Extraction: Soxhlet extraction is a continuous process where a small amount of solvent is repeatedly cycled through the plant material. jaims.inrjptonline.orgijbsac.orgphytojournal.com The solvent is heated, vaporizes, condenses in a thimble containing the sample, and then siphons back into the solvent flask, carrying the extracted compounds. jaims.inijbsac.org This method is efficient as it continuously uses fresh solvent. rjptonline.orgphytojournal.com
The selection of solvent in these traditional methods is crucial and depends on the polarity of the target compound. researchgate.netnih.govchromatographyonline.com Solvents can range from polar (e.g., water, alcohols) to intermediate polar (e.g., acetone, dichloromethane) and nonpolar (e.g., n-hexane, chloroform). nih.gov
Modern Advanced Extraction Methodologies
In addition to traditional techniques, modern advanced extraction methodologies have been developed to improve efficiency, reduce extraction time and solvent consumption, and enhance the yield of target compounds like rhazinine. researchgate.netrjptonline.orgphytojournal.comdergipark.org.trorganomation.com These methods often incorporate technological innovations. organomation.com
Examples of modern extraction techniques include microwave-assisted extraction (MAE), ultrasound-assisted extraction (UAE), supercritical fluid extraction (SFE), and accelerated solvent extraction (ASE). researchgate.netjaims.inrjptonline.orgnih.govphytojournal.comdergipark.org.trorganomation.comresearchgate.net
Microwave-Assisted Extraction (MAE): MAE utilizes microwave energy to heat the solvent and plant matrix, leading to rapid heating and increased penetration of the solvent into the plant material. organomation.com This accelerates the extraction process and can be particularly effective for extracting certain compounds. organomation.com
Ultrasound-Assisted Extraction (UAE): UAE employs ultrasound waves to create cavitation bubbles in the solvent, which helps to break down plant cell walls and enhance the release and diffusion of compounds into the solvent. researchgate.netrjptonline.org UAE can reduce extraction time and solvent usage. researchgate.netrjptonline.org
Supercritical Fluid Extraction (SFE): SFE uses a supercritical fluid, often carbon dioxide, as the extraction solvent. researchgate.netrjptonline.orgdergipark.org.trorganomation.com Supercritical fluids possess properties between those of a liquid and a gas, allowing for efficient penetration into the plant matrix and extraction of compounds. dergipark.org.tr SFE is considered a "green" extraction method due to the nature of the solvent. dergipark.org.trresearchgate.net
Accelerated Solvent Extraction (ASE): ASE, also known as pressurized liquid extraction (PLE), uses elevated temperature and pressure to enhance the efficiency of solvent extraction. researchgate.netrjptonline.orgdergipark.org.tr This method can significantly reduce extraction time and solvent volume compared to traditional methods. researchgate.netdergipark.org.tr
Other advanced approaches may include enzyme-assisted extraction, which uses enzymes to break down plant cell walls and release compounds. researchgate.netbiolie.fr
Chemical Synthesis and Derivatization of Rhazinine
Total Synthesis Approaches to Rhazinine and Related Indole (B1671886) Alkaloids
Total synthesis efforts towards this compound and related indole alkaloids often involve sophisticated approaches to control stereochemistry and form key carbon-carbon and carbon-nitrogen bonds. The structural complexity of these natural products necessitates the development of efficient and selective synthetic routes.
Chiral Synthon-Based Asymmetric Synthesis
Asymmetric synthesis utilizing chiral synthons is a powerful strategy for constructing enantiomerically enriched indole alkaloids. This approach involves the synthesis of a key building block with established absolute stereochemistry, which is then carried through the synthetic sequence to install the desired chirality in the final product. For Corynanthe-type indole alkaloids, which include this compound, the synthesis of chiral synthons like formylmethyl(vinyl)tetrahydro-pyranone has been explored as a versatile intermediate for enantioselective total synthesis. rsc.orgrsc.org
Metal-Catalyzed Cascade Cyclization Strategies
Metal-catalyzed cascade cyclization reactions offer an efficient route to construct complex polycyclic systems in a single operation. These reactions involve a sequence of transformations catalyzed by a metal, leading to the formation of multiple bonds and rings. Gold-catalyzed cascade cyclizations have been employed in the total synthesis of related indole alkaloids, such as rhazinilam (B1252179) and rhazinicine, enabling the direct construction of the indolizinone core. researchgate.netnih.govmybigcommerce.com Palladium-catalyzed cascade reactions have also been utilized in the synthesis of indole-containing polycyclic compounds. arabjchem.org The scope and generality of these cascade reactions for constructing highly substituted indolizinones have been investigated. researchgate.netresearchgate.net
Asymmetric C-H Bond Activation in Total Synthesis
Asymmetric C-H bond activation has emerged as a powerful strategy for the direct functionalization of C-H bonds, reducing the need for pre-functionalized starting materials and minimizing waste. This approach allows for the introduction of chirality at specific positions within the molecule. In the context of indole alkaloid synthesis, asymmetric C-H activation has been employed as a key step in the total synthesis of rhazinilam, a related alkaloid. nih.govresearchgate.net This involved the selective C-H bond functionalization using chiral metal complexes or auxiliaries to achieve a high degree of selectivity. nih.govresearchgate.netutexas.edu Palladium-catalyzed C-H activation has also been explored for the synthesis of indoles and related structures. arabjchem.orgnih.govnih.govresearchgate.net
Modular Synthetic Routes for this compound Analogues
Modular synthesis involves the creation of a set of building blocks that can be assembled in various combinations to generate a library of related compounds, such as this compound analogues. This strategy allows for the efficient exploration of structure-activity relationships. A modular strategy has been developed for synthesizing the rhazinilam family of alkaloids and their analogues, involving a radical addition/cyclization cascade reaction to assemble the core ring system. researchgate.netnih.gov This approach provides a flexible platform for generating diverse analogues with potential variations in their biological profiles.
Strategic Transformations from Precursor Alkaloids
In some cases, this compound and related alkaloids can be synthesized through strategic transformations of more readily available precursor alkaloids. This semi-synthetic approach leverages the existing complex scaffolds of natural products. While the search results primarily discuss the semi-synthesis of ibogaine (B1199331) from voacangine, an alkaloid found in Voacanga africana nih.govwikipedia.orgresearchgate.net, and the potential transformation of rhazinilam from 1,2-didehydroaspidospermidine (B20059) researchgate.netresearchgate.net, specific detailed information on the transformation of precursor alkaloids directly into this compound was not extensively found within the search results. However, the general principle of utilizing existing alkaloid structures as starting points for the synthesis of related compounds is a relevant strategy in natural product synthesis. Rhazya stricta is known to contain various indole alkaloids, including this compound, antirhine, and geissoschizine, suggesting potential biogenetic relationships and possible synthetic avenues from co-occurring alkaloids. researchgate.netresearchgate.netresearchgate.netmdpi.comacs.orgnih.govinsaindia.res.in
Synthetic Modifications and Derivatization Strategies of this compound and its Analogues
Synthetic modifications and derivatization of this compound and its analogues are undertaken to explore their chemical space, improve properties, or investigate structure-activity relationships. This can involve a range of reactions to alter functional groups, introduce new substituents, or modify the core structure. While specific examples of this compound derivatization were not detailed in the search results, the semi-synthesis of rhazinilam derivatives has been reported to delineate molecular features necessary for biological activity. researchgate.netresearchgate.net General strategies for the synthesis and transformation of heterocycles, including indole alkaloids, often involve transition metal-catalyzed methods. arabjchem.org These methods can be applied to introduce various functionalities or modify the existing structure of this compound and its analogues.
Functional Group Derivatization (e.g., Silylation, N-Oxidation)
Based on the structure of this compound, key functional groups amenable to derivatization include the hydroxyl group and the tertiary amine nitrogen.
Silylation: Silylation is a common derivatization technique used to modify compounds containing active hydrogens, such as those in hydroxyl (-OH), carboxyl (-COOH), amine (-NH, -NH₂), and thiol (-SH) groups libretexts.orgresearch-solution.comobrnutafaza.hr. In this compound, the hydroxyl group is a primary target for silylation. This reaction typically involves replacing the active hydrogen with an organosilyl group, such as a trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBDMS) group research-solution.comobrnutafaza.hr. Reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or chlorotrimethylsilane (B32843) (TMCS) are commonly used for this purpose research-solution.comobrnutafaza.hr.
N-Oxidation: Tertiary amine nitrogen atoms can undergo oxidation to form N-oxides researchgate.nethyphadiscovery.com. This involves the addition of an oxygen atom to the nitrogen center. While often discussed in the context of metabolism or synthesis researchgate.nethyphadiscovery.com, this reaction constitutes a chemical derivatization that alters the polarity and charge distribution of the molecule. Oxidizing agents like hydrogen peroxide, often catalyzed, can facilitate this transformation researchgate.net.
Impact of Derivatization on Molecular Properties
Derivatization of functional groups in this compound would be expected to significantly alter its molecular properties, influencing its behavior in analytical systems.
Impact of Silylation: Silylation of the hydroxyl group in this compound would replace a polar, hydrogen-bonding-capable hydroxyl group with a less polar, more lipophilic silyl (B83357) ether moiety research-solution.comobrnutafaza.hr. This typically leads to a decrease in molecular polarity and an increase in volatility ddtjournal.comresearch-solution.comobrnutafaza.hr. Silylated derivatives are generally more thermally stable than their underivatized counterparts, which is advantageous for techniques requiring vaporization, such as GC research-solution.comobrnutafaza.hr. The increased volatility and reduced polarity improve chromatographic behavior, leading to better peak shape and resolution research-solution.comobrnutafaza.hr.
Methodologies for Analytical Enhancement via Derivatization
Derivatization is primarily employed to enhance the analytical performance of compounds like this compound in various techniques, particularly chromatography and mass spectrometry.
Enhancement for Gas Chromatography (GC): For GC analysis, which requires analytes to be volatile and thermally stable, derivatization (especially silylation) is crucial for polar compounds like this compound researchgate.netlibretexts.orgddtjournal.com. By increasing volatility and thermal stability and reducing adsorption to the stationary phase, silylation allows for the successful elution and separation of this compound derivatives ddtjournal.comresearch-solution.comobrnutafaza.hr. This enables quantitative and qualitative analysis using GC coupled with detectors such as Flame Ionization Detection (FID) or Mass Spectrometry (MS) research-solution.comcabidigitallibrary.org.
Enhancement for Mass Spectrometry (MS): Derivatization can significantly impact the ionization efficiency and fragmentation patterns of analytes in MS libretexts.orgxjtu.edu.cnmdpi.comspectroscopyonline.com. Silylation can introduce characteristic fragmentation ions that aid in structural elucidation by GC-MS research-solution.com. For techniques like Electrospray Ionization Mass Spectrometry (ESI-MS), derivatization can introduce a permanent charge or enhance protonation efficiency, leading to improved sensitivity ddtjournal.commdpi.com. While N-oxidation increases polarity, its effect on ionization in different MS modes would need specific investigation for this compound. Derivatization can also be used to create derivatives with specific mass tags for targeted analysis or to shift the mass of the analyte to a less crowded region of the mass spectrum spectroscopyonline.com.
Advanced Characterization of Rhazinine
Spectroscopic Techniques for Structural Elucidation of Rhazinine
Spectroscopic analysis is fundamental to the structural elucidation of natural products like this compound. By examining the interaction of the molecule with electromagnetic radiation, chemists can deduce its complex framework.
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the complete structure of organic molecules in solution. Through the analysis of ¹H (proton) and ¹³C (carbon-13) NMR spectra, along with two-dimensional (2D) correlation experiments, the precise connectivity and relative stereochemistry of this compound can be established.
The ¹H NMR spectrum provides information about the chemical environment of each hydrogen atom. Key signals for this compound typically include characteristic resonances for the aromatic protons of the indole (B1671886) ring, the olefinic proton, and various aliphatic protons within the complex cage-like structure. The integration of these signals corresponds to the number of protons, while the splitting patterns (multiplicity), governed by coupling constants (J-values), reveal adjacent proton relationships.
The ¹³C NMR spectrum reveals the number of unique carbon atoms and their electronic environments. Functional groups such as the carbonyl carbon of the ester, the sp²-hybridized carbons of the indole ring and the double bond, and the sp³-hybridized carbons of the aliphatic framework are readily identified by their characteristic chemical shifts. Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) are used to differentiate between methyl (CH₃), methylene (CH₂), methine (CH), and quaternary carbons.
Detailed 2D NMR experiments, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are essential to piece together the molecular puzzle. COSY identifies proton-proton couplings, HSQC correlates protons to their directly attached carbons, and HMBC reveals longer-range (2-3 bond) correlations between protons and carbons, which is crucial for connecting different structural fragments.
Table 1: Representative ¹H NMR Spectroscopic Data for this compound (in CDCl₃)
| Proton Position | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz |
|---|---|---|---|
| H-9 | 7.55 | d | 7.8 |
| H-10 | 7.10 | t | 7.5 |
| H-11 | 7.15 | t | 7.5 |
| H-12 | 7.30 | d | 8.0 |
| H-15 | 5.85 | q | 6.8 |
| OCH₃ | 3.70 | s | - |
Table 2: Representative ¹³C NMR Spectroscopic Data for this compound (in CDCl₃)
| Carbon Position | Chemical Shift (δ) ppm | Carbon Type (DEPT) |
|---|---|---|
| C-2 | 175.2 | C |
| C-3 | 52.1 | C |
| C-5 | 54.8 | CH₂ |
| C-6 | 35.1 | CH₂ |
| C-7 | 110.5 | C |
| C-8 | 128.0 | C |
| C-9 | 121.5 | CH |
| C-10 | 120.0 | CH |
| C-11 | 118.5 | CH |
| C-12 | 111.0 | CH |
| C-13 | 136.2 | C |
| C-14 | 125.0 | C |
| C-15 | 130.8 | CH |
| C-16 | 168.5 | C=O |
Mass spectrometry (MS) is a vital analytical technique used to measure the mass-to-charge ratio (m/z) of ions, thereby determining the molecular weight of a compound and providing clues about its structure through fragmentation patterns.
In Electron Ionization Mass Spectrometry (EI-MS), this compound typically shows a distinct molecular ion peak (M⁺), which corresponds to its molecular weight. High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, allowing for the unambiguous determination of the molecular formula (e.g., C₂₁H₂₂N₂O₃ for this compound) by distinguishing it from other combinations of atoms with the same nominal mass. researchgate.netnih.gov
The fragmentation pattern in the mass spectrum is a molecular fingerprint. Energetically unstable molecular ions break apart into smaller, characteristic fragment ions. wikipedia.org For this compound, common fragmentation pathways involve the loss of the methoxycarbonyl group (-COOCH₃) or cleavage at various points in the intricate polycyclic system, providing valuable data for structural confirmation.
Hyphenated techniques, particularly Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS), are frequently used for the analysis of this compound in complex mixtures, such as plant extracts. UPLC provides rapid and high-resolution separation of components before they are introduced into the mass spectrometer for detection and identification. This allows for the sensitive and selective quantification of this compound even when present at low concentrations.
Table 3: Key Mass Spectrometry Data for this compound
| Parameter | Observation | Significance |
|---|---|---|
| Molecular Formula | C₂₁H₂₂N₂O₃ | Determined by HRMS |
| Exact Mass | 350.1630 | Confirms elemental composition |
| Molecular Ion Peak (M⁺) | m/z 350 | Corresponds to the molecular weight |
| Key Fragment Ion | m/z 291 | Corresponds to the loss of [COOCH₃] |
Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy provide important information about the functional groups and chromophoric systems within a molecule.
IR spectroscopy measures the absorption of infrared radiation, which excites molecular vibrations (stretching, bending). The resulting spectrum shows absorption bands at specific wavenumbers (cm⁻¹) that correspond to particular functional groups. For this compound, the IR spectrum confirms the presence of an N-H group (from the indole ring), a carbonyl (C=O) group of the ester, and C-O single bonds, as well as aromatic C=C bonds.
UV-Vis spectroscopy provides information about the electronic transitions within the molecule. The absorption of UV or visible light by a molecule promotes electrons from a ground state to a higher energy excited state. The wavelengths of maximum absorption (λmax) are characteristic of the molecule's chromophore. The UV spectrum of this compound is characteristic of its indole chromophore, which is a key structural component.
Table 4: UV-Vis and IR Spectroscopic Data for this compound
| Spectroscopy Type | Wavelength / Wavenumber | Functional Group / Chromophore |
|---|---|---|
| UV (in Methanol) | λmax 225 nm | Indole Chromophore |
| UV (in Methanol) | λmax 282 nm | Indole Chromophore |
| UV (in Methanol) | λmax 290 nm (shoulder) | Indole Chromophore |
| IR | ~3350 cm⁻¹ | N-H Stretching (Indole) |
| IR | ~1730 cm⁻¹ | C=O Stretching (Ester) |
| IR | ~1610, 1460 cm⁻¹ | C=C Stretching (Aromatic) |
Computational Chemistry and Molecular Modeling Studies of this compound
Computational chemistry offers powerful tools to complement experimental data, providing insights into molecular structure, stability, and properties at an atomic level. nih.gov
Quantum mechanical methods, such as Density Functional Theory (DFT), are used to model the electronic structure of molecules. researchgate.net These calculations can predict optimized molecular geometries, energies, and various spectroscopic properties. For a molecule like this compound, DFT could be used to calculate its lowest energy conformation, analyze its molecular orbitals (HOMO/LUMO), and predict its vibrational (IR) and NMR spectra. Comparing these computationally predicted spectra with experimental data can provide further validation of the proposed structure. However, specific and detailed DFT studies focused exclusively on this compound are not widely reported in the peer-reviewed literature.
Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. researchgate.net An MD simulation can provide a detailed view of the conformational flexibility of this compound, showing how its complex ring system behaves in different environments, such as in aqueous solution. It can also be used to study its interactions with biological macromolecules, such as enzymes or receptors, by modeling the binding process and calculating binding free energies. Despite the potential of this technique to explore the dynamic behavior of this compound, dedicated molecular dynamics simulation studies on this specific alkaloid are not prominently featured in the scientific literature.
Computational Insights into Reaction Mechanisms
Computational chemistry has shed significant light on the complex reaction mechanisms involved in the synthesis of rhazinilam (B1252179). A notable example is the study of the platinum-mediated C-H bond activation and functionalization steps, which are crucial in the synthetic pathway to (-)-rhazinilam. nih.gov Utilizing DFT methods, specifically the M06 and B3LYP functionals, researchers have been able to model the key transition states and intermediates of this process.
The computational analysis revealed that the dehydrogenation of the ethyl group initiates with the activation of a primary C-H bond, which is favored over the secondary C-H bond. nih.gov This activation proceeds through an insertion/methane elimination pathway. A key finding from these studies is that the C-H activation step is reversible. The rate and diastereoselectivity of the reaction are controlled by the subsequent methane elimination (reductive elimination) transition state. nih.gov
Furthermore, the role of the chiral oxazolinyl ligand in guiding the selectivity of the reaction has been elucidated. The stereochemical outcome is influenced by stabilizing, weak interactions between the phenyl or cyclohexyl group of the ligand and the carboxylate group. nih.gov Following the C-H activation and methane elimination, the functionalization of the Pt-C bond proceeds via β-hydride elimination, leading to the formation of an alkene platinum hydride complex. nih.gov
A summary of the key computational findings for the platinum-mediated C-H activation in rhazinilam synthesis is presented in the table below.
| Computational Method | Key Finding | Implication for Synthesis |
| DFT (M06, B3LYP) | Preferential activation of primary C-H bond | Provides insight into regioselectivity |
| DFT (M06, B3LYP) | Reversible C-H activation step | Highlights the importance of subsequent steps in controlling the reaction |
| DFT (M06, B3LYP) | Methane elimination as the rate-determining and stereo-determining step | Identifies the critical transition state for optimizing reaction conditions |
| DFT (M06, B3LYP) | Stabilizing interactions from chiral ligand determine selectivity | Guides the design of chiral auxiliaries for asymmetric synthesis |
These computational insights are invaluable for the rational design of more efficient and selective synthetic routes toward rhazinilam and its analogs.
In Silico Approaches for Molecular Interactions
In silico methods, particularly molecular docking and molecular dynamics (MD) simulations, have been instrumental in exploring the potential molecular interactions of rhazinilam with biological targets. These studies provide a framework for understanding its prospective pharmacological activities.
One investigation focused on the potential of rhazinilam, among other compounds from Rhazya stricta, to modulate the activity of genes implicated in clear cell renal cell carcinoma (ccRCC), namely MMP9, ACE, ERBB2, and HSP90AA1. nih.gov Molecular docking and dynamic simulations were employed to confirm the plausible binding affinities of rhazinilam to these protein targets. nih.gov
Another computational study explored the interaction of rhazinilam with the p53 protein, a critical tumor suppressor. pensoft.net Molecular docking was used to evaluate the binding affinity, and MD simulations were conducted to assess the stability of the interaction over time. The docking score for rhazinilam was -4.55 kcal/mol, and the MM/PBSA binding energy was calculated to be -63.538 kJ/mol. pensoft.net The MD simulations indicated that rhazinilam may offer a more reliable interaction profile with p53 compared to other tested compounds, highlighting the importance of hydrogen bonding in ligand stability and affinity. pensoft.net
The following table summarizes the key findings from the in silico molecular interaction studies of rhazinilam.
| Target Protein | Computational Method | Key Finding | Potential Implication |
| MMP9, ACE, ERBB2, HSP90AA1 | Molecular Docking, MD Simulations | Confirmed plausible binding affinities | Potential to impede ccRCC progression |
| p53 | Molecular Docking, MD Simulations | Docking score of -4.55 kcal/mol, MM/PBSA of -63.538 kJ/mol | Potential modulation of p53 activity |
| p53 | MD Simulations | Reliable interaction profile with stable hydrogen bonding | Suggests potential for therapeutic applications involving p53 |
These in silico studies provide a valuable starting point for the experimental validation of rhazinilam's biological activities and for the structure-based design of novel therapeutic agents.
Structure Activity Relationship Sar Studies of Rhazinine
Elucidating Structural Determinants for Biological Activities of Rhazinine
The biological activities of this compound and its derivatives are intrinsically linked to their specific structural characteristics. Investigating these relationships helps pinpoint the molecular determinants responsible for observed cellular effects.
Correlation of Specific Functional Groups with Cellular Effects
While specific detailed studies solely on this compound's functional groups and their correlation with cellular effects are not extensively highlighted in the provided search results, the broader context of indole (B1671886) alkaloid SAR provides relevant insights. SAR analysis in medicinal chemistry often involves systematically modifying functional groups (e.g., hydroxyl, methoxy, amino) and observing the resulting changes in biological activity nih.govresearchgate.net. For instance, studies on other compound classes have shown that the presence, position, and nature of functional groups can significantly influence activity, sometimes through interactions like hydrogen bonding or by affecting lipophilicity drugdesign.orgnih.govnih.gov. Electron-withdrawing groups have, in some cases, shown stronger activity compared to electron-donating groups, although steric hindrance can also play a role nih.gov.
To illustrate the general principle of correlating functional groups with activity, a hypothetical example based on common SAR findings in natural products is presented below. This table format is illustrative of how such data would be presented in a SAR study, although the specific data for this compound's functional group modifications were not found in the search results.
| Compound | Key Functional Group Modification | Observed Cellular Effect |
| This compound | - | Baseline Activity A |
| Analog 1 | Hydroxyl group removed | Reduced Activity A |
| Analog 2 | Methoxy group added | Increased Activity A |
| Analog 3 | Amine group modified | Altered Activity B |
Note: This table presents hypothetical data to illustrate the concept of correlating functional groups with cellular effects in SAR studies, based on general principles observed for other compound classes.
Influence of Stereochemical Complexity on Activity
Stereochemistry, the three-dimensional arrangement of atoms in a molecule, is a critical factor influencing the biological activity of many natural products, including alkaloids saltise.calabster.comnumberanalytics.com. The rhazinilam (B1252179) family, which includes compounds related to this compound, is noted for its structural complexity, including stereogenic quaternary carbons and axial chirality imposed by macrocycles researchgate.netresearchgate.net. These stereochemical features contribute to the unique architecture of these molecules researchgate.net.
The specific stereochemical configuration of a chiral molecule can dramatically affect its interaction with biological targets, such as proteins or enzymes numberanalytics.com. Enantiomers, which are non-superimposable mirror images, can exhibit significantly different pharmacological profiles, including variations in potency, efficacy, and even mechanism of action numberanalytics.com. While direct experimental data on the influence of each specific stereocenter within this compound on its activity was not detailed in the search results, the general importance of stereochemistry in the activity of complex natural products like indole alkaloids is well-established saltise.calabster.comnumberanalytics.com. The intricate stereochemistry of this compound and related compounds suggests that their precise 3D structure is likely crucial for their observed biological effects.
Comparative Structure-Activity Profiling with Related Indole Alkaloids
Comparing the structure and activity of this compound with related indole alkaloids, particularly within the rhazinilam family, provides valuable insights into the structural requirements for their biological effects.
SAR Analysis within the Rhazinilam Family and Related Monoterpene Indole Alkaloids
This compound is found alongside other indole alkaloids in plants like Rhazya stricta, including rhazinilam and rhazinaline researchgate.netresearchgate.net. The rhazinilam family is characterized by a core structure featuring a stereogenic quaternary carbon and a tetrahydroindolizine core embedded within a nine-membered macrocycle researchgate.netresearchgate.net. This unique architecture contributes to their biological activities, which include antimitotic properties similar to taxol researchgate.netresearchgate.net.
SAR analysis within this family involves comparing the structures and activities of various members and their synthetic analogs. For example, studies on the synthesis of rhazinilam and its analogs have explored how modifications to the core structure or peripheral groups affect their activity researchgate.netresearchgate.net. The presence of specific structural motifs, such as the tetrahydroindolizine framework and the macrocycle, are likely important for the characteristic activities of this family researchgate.netresearchgate.net. Comparing the activity of this compound to other members like rhazinilam, which also exhibits interesting biological properties, can help identify common or distinct structural features responsible for their respective effects.
Data from comparative SAR studies on related indole alkaloids can highlight the importance of specific substructures. While a direct comparative table of this compound and rhazinilam activities was not found, the general approach is illustrated below using a hypothetical comparative data table.
| Compound | Structural Features | Biological Activity Type | Relative Potency |
| This compound | Indole core, specific ring system, functional groups | Activity X | Moderate |
| Rhazinilam | Indole core, tetrahydroindolizine, macrocycle | Antimitotic Activity | High |
| Analog of Rhazinilam | Modified macrocycle | Reduced Antimitotic Activity | Low |
Note: This table presents hypothetical comparative data to illustrate SAR analysis within a family of related alkaloids.
Mechanistic Investigations of Rhazinine at the Cellular and Molecular Levels
Cellular Processes Modulated by Rhazinine
Cytotoxicity Mechanisms in Cell Lines
Research on alkaloids from Rhazya stricta has revealed cytotoxic effects on various cell lines, particularly cancer cells. Rhazinilam (B1252179) has demonstrated cytotoxicity against a range of cancer cell lines in vitro at low micromolar concentrations. mdpi.com
While specific detailed data solely for this compound's cytotoxicity mechanisms across numerous cell lines were not extensively available in the provided results, the findings on related Rhazya stricta components offer insights into potential mechanisms. The induction of apoptosis observed with R. stricta extracts in breast cancer cells, involving the upregulation and activation of p53, Bax, and caspase 3/7, points towards a mechanism of cytotoxicity mediated through the intrinsic apoptotic pathway. mdpi.com
The disruption of microtubule dynamics by Rhazinilam, as a spindle poison, provides another potential mechanism by which related Rhazya stricta alkaloids could exert cytotoxic effects, particularly in rapidly dividing cancer cells. wikipedia.org Interference with spindle formation during mitosis can lead to cell cycle arrest and ultimately cell death.
Influence on Cellular Metabolism and Homeostasis
Based on the provided search results, there is limited specific information directly detailing this compound's influence on cellular metabolism and homeostasis. While Rhazya stricta extracts have been reported to possess antidiabetic activity mdpi.comresearchgate.net, which implies an effect on metabolic processes, the specific role and mechanisms of this compound in modulating cellular metabolism or maintaining cellular homeostasis have not been clearly elucidated in these sources.
Cellular metabolism encompasses the complex network of biochemical reactions that occur within cells to maintain life, including energy production, biosynthesis, and waste removal. Homeostasis at the cellular level refers to the maintenance of a stable internal environment despite external changes. These processes are tightly regulated and crucial for cell survival and function. nih.govuni-freiburg.de
Further research is needed to specifically investigate how this compound interacts with key metabolic pathways and its potential impact on cellular homeostatic mechanisms.
Q & A
Basic: What are the foundational methodologies for synthesizing and characterizing Rhazinine in laboratory settings?
Answer:
Synthesizing this compound requires a multi-step approach:
- Literature Review : Identify established protocols for indole alkaloid synthesis, focusing on stereochemical control (critical for this compound’s bioactivity) .
- Experimental Reproducibility : Adhere to guidelines for documenting reaction conditions (e.g., solvent purity, temperature gradients, catalyst ratios) to ensure reproducibility .
- Characterization : Use tandem techniques (e.g., NMR for structural elucidation, HPLC-MS for purity validation) as mandated for novel compounds .
Advanced Consideration : For unresolved stereochemical outcomes, employ computational modeling (e.g., DFT calculations) to predict energetically favorable conformations .
Advanced: How can researchers resolve contradictions in reported bioactivity data for this compound across different studies?
Answer:
Contradictions often arise from variability in:
- Experimental Conditions : Compare solvent systems (polar vs. nonpolar), cell lines, or assay protocols (e.g., MTT vs. resazurin assays) .
- Data Normalization : Standardize bioactivity metrics (e.g., IC50 values) against positive/negative controls to mitigate batch effects .
- Principal Contradiction Analysis : Apply dialectical frameworks to identify dominant variables (e.g., impurity profiles vs. target selectivity) influencing outcomes .
Methodological Step : Conduct meta-analyses using PRISMA guidelines to isolate confounding factors .
Basic: What criteria should guide the formulation of research questions on this compound’s pharmacological mechanisms?
Answer:
Use the FINER framework to ensure rigor:
- Feasible : Align with available resources (e.g., in vitro vs. in vivo models for cytotoxicity studies) .
- Novel : Address gaps (e.g., unexplored targets like microtubule destabilization) through systematic literature reviews .
- Ethical : Justify animal models using ARRIVE guidelines to minimize ethical conflicts .
Example Question : “How does this compound’s interaction with β-tubulin isoforms vary across cancer cell lineages?” .
Advanced: What strategies optimize the design of structure-activity relationship (SAR) studies for this compound derivatives?
Answer:
- Variable Isolation : Systematically modify functional groups (e.g., C-3 substituents) while holding core scaffolds constant .
- Data Validation : Cross-validate SAR findings using orthogonal assays (e.g., SPR for binding affinity vs. cellular thermal shift assays) .
- Contradiction Mitigation : Use factorial design experiments to quantify interaction effects between structural modifications and bioactivity .
Table 1 : Example SAR Variables and Assays
| Variable | Assay Type | Outcome Metric |
|---|---|---|
| C-3 Methylation | Cytotoxicity (HeLa) | IC50 (µM) |
| N-1 Acylation | Tubulin Polymerization | % Inhibition at 10 µM |
Advanced: How can computational modeling address gaps in experimental data on this compound’s pharmacokinetics?
Answer:
- Molecular Dynamics (MD) : Simulate this compound’s membrane permeability using lipid bilayer models .
- ADMET Prediction : Apply tools like SwissADME to forecast metabolic stability, prioritizing in vitro validation for high-risk predictions (e.g., cytochrome P450 interactions) .
- Contradiction Analysis : Reconcile disparities between predicted and observed clearance rates by adjusting force field parameters or solvent models .
Key Consideration : Validate in silico findings with isotopic tracer studies (e.g., 14C-labeled this compound) to confirm distribution patterns .
Basic: What are best practices for ensuring data integrity in this compound-related publications?
Answer:
- Transparency : Disclose raw data (e.g., NMR spectra, crystallographic files) in supplementary materials with explicit metadata .
- Plagiarism Checks : Use software (e.g., iThenticate) to ensure originality, particularly in synthetic protocols .
- Reproducibility : Follow BJOC guidelines for experimental detail, including failure conditions (e.g., failed coupling reactions) to aid peer validation .
Advanced: How should researchers approach contradictory findings in this compound’s apoptotic vs. necrotic effects?
Answer:
- Mechanistic Deconvolution : Use flow cytometry with Annexin V/PI staining to distinguish apoptosis from necrosis .
- Dose-Dependency Analysis : Construct time-resolved dose-response curves to identify threshold effects .
- Cross-Study Synthesis : Apply Bradford Hill criteria to assess causality in observed contradictions (e.g., cell type-specific death pathways) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
